2-(Phenylsulfonyl)isonicotinic acid
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Overview
Description
2-(Phenylsulfonyl)isonicotinic acid is an organic compound that belongs to the class of sulfonyl-substituted isonicotinic acids It is characterized by the presence of a phenylsulfonyl group attached to the isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)isonicotinic acid typically involves the sulfonylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulfonyl group can yield the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfonyl)isonicotinic acid has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of novel catalysts and materials for industrial processes.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interfere with cellular processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor to 2-(Phenylsulfonyl)isonicotinic acid, used in the synthesis of various pharmaceuticals.
Nicotinic acid: An isomer of isonicotinic acid with different biological activities.
Picolinic acid: Another isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the phenylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from its isomers and other related compounds .
Properties
Molecular Formula |
C12H9NO4S |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-(benzenesulfonyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H9NO4S/c14-12(15)9-6-7-13-11(8-9)18(16,17)10-4-2-1-3-5-10/h1-8H,(H,14,15) |
InChI Key |
GIIMJYBFCGLKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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